molecular formula C13H19NO4 B2814125 9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid CAS No. 2567504-12-3

9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid

Cat. No.: B2814125
CAS No.: 2567504-12-3
M. Wt: 253.298
InChI Key: YZICVKLALULJJW-UHFFFAOYSA-N
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Description

“9-Prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid” is a chemical compound . It is related to the compound “3-oxa-9-azaspiro[5.5]undecane” which has a molecular formula of CHNO .

Scientific Research Applications

Synthesis and Chemical Properties

  • Spirocyclic compounds, including derivatives similar to the specified chemical, have been synthesized through various methods, demonstrating the versatility of spiro compounds in chemical synthesis. For example, the synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid shows the adaptability of spirocyclic frameworks in creating complex molecules (S. Ahmed et al., 2012).

Biological Applications

  • Exploration of spirocyclic derivatives of ciprofloxacin as antibacterial agents highlights the pharmaceutical potential of spiro compounds. These studies synthesized thirty-six derivatives of ciprofloxacin, showing significant activity against specific strains of bacteria, indicating the potential for developing new antibacterial drugs (A. Lukin et al., 2022).

Medicinal Chemistry

  • Spiro compounds have been evaluated for their potential as drug candidates. For instance, certain derivatives have shown activity as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases (Dr Peter Norman, 2007). Another study designed compounds based on a spirocyclic periphery as free fatty acid 1 (FFA1 or GPR40) agonists, highlighting the continuous search for more polar FFA1 agonists devoid of liver toxicity effects (M. Krasavin et al., 2016).

Synthetic Methodologies

  • The field of spirocyclic compounds also includes the development of synthetic methodologies for constructing complex molecular architectures. For example, the catalysis-free synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions demonstrates innovative approaches to generating these compounds (K. Aggarwal et al., 2014).

Novel Reagents and Syntheses

  • Research has also led to the creation of new reagents for peptide synthesis, such as the 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), which allows for the preparation of Fmoc-amino acids with high yields and purity, free from impurities resulting from Lossen rearrangement (B. L. Rao et al., 2016).

Properties

IUPAC Name

9-prop-2-enoyl-3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-2-11(15)14-6-3-13(4-7-18-8-5-13)10(9-14)12(16)17/h2,10H,1,3-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZICVKLALULJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CCOCC2)C(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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